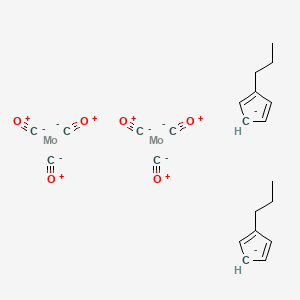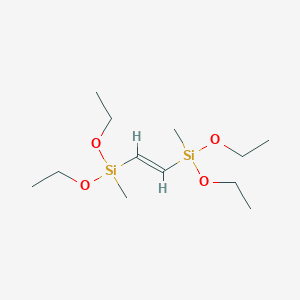
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer, also known as Mo(η^5-C5H4CH2CH2)(CO)3, is a transition metal complex that has been widely studied for its potential applications in various fields of chemistry. This compound is known for its unique structure, which consists of a molybdenum atom coordinated to three carbonyl ligands and a propylcyclopentadienyl ligand.
作用机制
The mechanism of action of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer is not fully understood, but it is believed to involve the transfer of carbonyl ligands to substrates during catalytic reactions. This transfer is thought to occur through a mechanism known as migratory insertion, in which the carbonyl ligand inserts itself into a carbon-hydrogen bond in the substrate. This results in the formation of a new carbon-carbonyl bond and the release of a molecule of hydrogen.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer. However, studies have shown that this compound is relatively non-toxic and does not have any significant effects on human health.
实验室实验的优点和局限性
One advantage of using (Propylcyclopentadienyl)molybdenum tricarbonyl dimer in lab experiments is its high catalytic activity. This compound has been shown to be an effective catalyst for various organic reactions, which makes it a useful tool for synthetic chemists. However, one limitation of using this compound is its high cost. (Propylcyclopentadienyl)molybdenum tricarbonyl dimer is a relatively expensive compound, which can limit its use in some research settings.
未来方向
There are several future directions for research on (Propylcyclopentadienyl)molybdenum tricarbonyl dimer. One area of research involves the development of new catalytic applications for this compound. For example, researchers could explore its potential use in the synthesis of novel pharmaceuticals or other fine chemicals. Another area of research involves the development of new synthetic methods for the preparation of this compound. This could involve the use of alternative reducing agents or the development of new reaction conditions that improve the yield of the dimeric complex.
合成方法
The synthesis of (Propylcyclopentadienyl)molybdenum tricarbonyl dimer can be achieved through several methods. One common method involves the reaction of (Propylcyclopentadienyl)molybdenum tricarbonyl hydride with a reducing agent such as lithium aluminum hydride. Another method involves the reaction of (Propylcyclopentadienyl)molybdenum tricarbonyl chloride with a reducing agent such as sodium borohydride. Both methods result in the formation of the dimeric complex.
科学研究应用
(Propylcyclopentadienyl)molybdenum tricarbonyl dimer has been studied for its potential applications in various fields of chemistry. One area of research involves the use of this compound as a catalyst for various organic reactions. For example, this compound has been shown to catalyze the hydroformylation of alkenes, which is a useful reaction for the production of aldehydes. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals and other fine chemicals.
属性
IUPAC Name |
carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.6CO.2Mo/c2*1-2-5-8-6-3-4-7-8;6*1-2;;/h2*3-4,6-7H,2,5H2,1H3;;;;;;;;/q2*-1;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZOOSWHLLHBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Mo2O6-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746533 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
CAS RN |
105046-05-7 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]amino] acetate](/img/structure/B1167250.png)